molecular formula C16H18FNO2S B4665293 N-[3-(4-fluorophenyl)propyl]-1-phenylmethanesulfonamide

N-[3-(4-fluorophenyl)propyl]-1-phenylmethanesulfonamide

Cat. No. B4665293
M. Wt: 307.4 g/mol
InChI Key: NZYVISQJMMHDLO-UHFFFAOYSA-N
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Description

FP-Ms is a novel chemical compound that belongs to the class of sulfonamide-based drugs. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.46 g/mol. FP-Ms has been shown to exhibit potent pharmacological properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of FP-Ms is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters and receptors in the brain, such as dopamine and glutamate. FP-Ms has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2).
Biochemical and Physiological Effects:
FP-Ms has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve cognitive function, and enhance neuronal survival. Moreover, FP-Ms has been shown to have a low toxicity profile and does not produce significant adverse effects in animal models.

Advantages and Limitations for Lab Experiments

FP-Ms has several advantages for lab experiments. It is easy to synthesize, has a high purity, and exhibits potent pharmacological properties. Moreover, FP-Ms has a low toxicity profile, making it a safe compound to use in animal models. However, FP-Ms also has some limitations, such as its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on FP-Ms. One potential area of investigation is the development of new drugs based on the chemical structure of FP-Ms. Moreover, further studies are needed to elucidate the exact mechanism of action of FP-Ms and to determine its efficacy in the treatment of various neurological and inflammatory diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of FP-Ms are needed to optimize its therapeutic potential.
In conclusion, FP-Ms is a novel chemical compound that has significant potential for the development of new drugs. Its potent pharmacological properties, low toxicity profile, and wide range of therapeutic applications make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Scientific Research Applications

FP-Ms has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory, analgesic, and anticonvulsant effects in animal models. Moreover, FP-Ms has been found to have a neuroprotective effect and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-[3-(4-fluorophenyl)propyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c17-16-10-8-14(9-11-16)7-4-12-18-21(19,20)13-15-5-2-1-3-6-15/h1-3,5-6,8-11,18H,4,7,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYVISQJMMHDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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